molecular formula C18H15N5OS B2524585 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine CAS No. 891095-56-0

3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B2524585
CAS No.: 891095-56-0
M. Wt: 349.41
InChI Key: MQYBFGJNZKGPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a triazole ring and a pyridazine ring. The 6-position of the pyridazine ring is substituted with a 3-methoxyphenyl group, while the 3-position contains a sulfanylmethylpyridine moiety.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-6-2-5-14(10-15)16-7-8-17-20-21-18(23(17)22-16)25-12-13-4-3-9-19-11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYBFGJNZKGPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolo ring.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the condensation of the triazolo intermediate with a suitable dicarbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reacts with the intermediate compound.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkyl halides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a biological probe for studying various biochemical processes. It can be used to investigate enzyme activities, protein interactions, and cellular pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure and biological activity make it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activities. This can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyridazine 6-Position

The 6-position of the triazolo-pyridazine core is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Substituent (Position 6) Molecular Formula Molecular Weight Water Solubility (pH 7.4) Key Features
Target compound 3-Methoxyphenyl C19H15N5O2S 385.4 Not reported Methoxy enhances lipophilicity
891099-01-7 () Furan-2-yl C15H11N5OS 309.3 29 µg/mL Furan introduces π-conjugation
4-Bromophenyl analog () 4-Bromophenyl C18H12BrFN4S 398.3 Not reported Bromine increases molecular weight
  • 3-Methoxyphenyl vs. However, the furan analog’s solubility (29 µg/mL) suggests moderate bioavailability, which may differ for the methoxy variant .
  • 3-Methoxyphenyl vs. 4-Bromophenyl (): Bromine’s electron-withdrawing nature and steric bulk could reduce metabolic stability compared to the methoxy group, though it may enhance halogen bonding in target interactions .

Core Heterocycle Modifications

  • [1,2,4]Triazolo[4,3-a]pyridine (): The triazolo-pyridine core lacks the pyridazine ring, reducing nitrogen content and altering electronic properties. Compounds like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit antibacterial and antiproliferative activities, suggesting the pyridazine ring in the target compound may confer distinct reactivity or binding modes .
  • Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine (): This fused system introduces an additional pyrazole ring, increasing rigidity and nitrogen density. Such modifications often enhance thermal stability but may reduce solubility .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: The 3-methoxyphenyl group likely increases logP compared to polar furan or bromophenyl analogs, favoring blood-brain barrier penetration.
  • Solubility: Limited data exists for the target compound, but furan analog solubility (29 µg/mL) suggests moderate hydrophilicity, possibly lower for the methoxy variant due to reduced polarity .

Biological Activity

The compound 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolo-pyridazine core.
  • A methoxyphenyl substituent.
  • A sulfanyl group linked to a pyridine moiety.

The molecular formula is C14H15N5OSC_{14}H_{15}N_5OS with a molecular weight of 285.31 g/mol. Its IUPAC name is 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-pyridazine derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxicity against various cancer cell lines:

  • A549 (lung cancer) : IC50 values around 1.06 μM.
  • MCF-7 (breast cancer) : IC50 values around 1.23 μM.
  • HeLa (cervical cancer) : IC50 values around 2.73 μM .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-Tubercular Activity

Another area of interest is the anti-tubercular potential. Compounds in this class have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising activity against this pathogen .

The biological activity of triazolo-pyridazine derivatives is often attributed to their ability to interact with specific biological targets:

  • Kinase Inhibition : Many derivatives have been shown to inhibit kinases such as c-Met, which plays a crucial role in cancer progression .
  • Cell Cycle Modulation : The compounds induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis in cancer cells .

Comparative Analysis

To understand the unique properties of 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine, it is useful to compare it with similar compounds:

Compound NameStructure TypeIC50 (μM)Biological Activity
Compound ATriazolo-pyridazine1.06Anticancer
Compound BTriazolo-thiadiazole0.09Kinase Inhibition
Compound CTriazolo-pyrazine2.18Anti-tubercular

Case Studies

Several case studies illustrate the efficacy of triazolo-pyridazine derivatives:

  • Study on c-Met Inhibition : A series of triazolo-pyridazine compounds were tested for their ability to inhibit c-Met kinase activity with promising results showing significant cytotoxicity against cancer cell lines .
  • Anti-Tubercular Screening : A study evaluated various derivatives against Mycobacterium tuberculosis, finding several compounds effective with low cytotoxicity towards human cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.